3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 3,4,5-trimethoxyphenyl group and the 3-methylbenzylsulfanyl group in its structure potentially enhances its biological activity and specificity.
Preparation Methods
The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can be achieved through a multi-step process. The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization .
Chemical Reactions Analysis
3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function . The presence of the 3,4,5-trimethoxyphenyl group enhances its binding affinity and specificity towards certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine include:
- 3-[(3-methylbenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-[(3-methylbenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-[(3-methylbenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazol-4-ylamine
These compounds share the 1,2,4-triazole core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of the 3,4,5-trimethoxyphenyl and 3-methylbenzylsulfanyl groups in this compound potentially enhances its specificity and potency compared to its analogs.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O3S/c1-12-6-5-7-13(8-12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3 |
InChI Key |
WRBBUASTMHKZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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